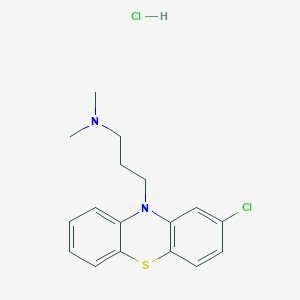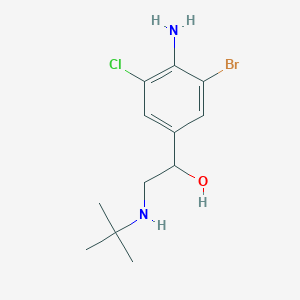
Bromoclenbuterol
Vue d'ensemble
Description
Bromoclenbuterol is a process-related impurity of Clenbuterol . Clenbuterol is a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator . It is most commonly available as the hydrochloride salt, clenbuterol hydrochloride .
Synthesis Analysis
During the process development of clenbuterol, bromoclenbuterol was identified as a critical impurity along with the final API . The synthesis and characterization of bromoclenbuterol have been described in the literature .
Molecular Structure Analysis
Bromoclenbuterol has the molecular formula C12H18BrClN2O . It is structurally similar to clenbuterol, with some structural and pharmacological similarities to epinephrine and salbutamol .
Chemical Reactions Analysis
The formation of bromoclenbuterol as an impurity in the synthetic process of clenbuterol has been studied . It was identified as a critical impurity because it cannot be eliminated from the API molecule after formation in the reaction .
Applications De Recherche Scientifique
Synthesis and Characterization
Bromoclenbuterol is a process-related impurity identified during the development of clenbuterol . It’s synthesized and characterized in medicinal chemistry . The synthesis of Bromoclenbuterol is a critical part of the process development of clenbuterol .
Breathing Disorders
Bromoclenbuterol, like clenbuterol, is used for breathing disorders as a decongestant and bronchodilator . People with chronic breathing disorders such as asthma use this as a bronchodilator to make breathing easier .
Metabolism and Body Fat
Bromoclenbuterol increases the rate at which body fat is metabolized while increasing the body’s Basal Metabolic Rate (BMR) . This makes it potentially useful in weight loss and bodybuilding applications .
Smooth Muscle-Relaxant Properties
Bromoclenbuterol is commonly used for its smooth muscle-relaxant properties as a bronchodilator and tocolytic . This makes it potentially useful in the treatment of conditions that involve spasms of smooth muscle .
Scientific Research
Bromoclenbuterol is available for scientific research . It’s used in various studies and experiments to understand its effects and potential applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for bromoclenbuterol are not available, the field of drug delivery systems, including those for beta-agonists like clenbuterol, is evolving. There is ongoing research into nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .
Propriétés
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROAKIHDILEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376770 | |
| Record name | Bromoclenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoclenbuterol | |
CAS RN |
37153-52-9 | |
| Record name | Bromoclenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoclenbuterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is Bromoclenbuterol detected and quantified in complex matrices?
A1: Gas chromatography/mass spectrometry (GC/MS) proves effective in identifying and quantifying Bromoclenbuterol within complex mixtures. Researchers have successfully employed both electron impact (EI) and chemical ionization (CI) techniques with this method. The analysis is enhanced by derivatizing Bromoclenbuterol into trimethylsilyl ethers and boronated derivatives. [] This approach allows for the differentiation of Bromoclenbuterol from other compounds, even those with similar structures. You can find more details about this analytical approach in the research paper titled "Structural elucidation of clenbuterol- and mabuterol-like compounds in complex matrices using silylated and n-butylboronate derivatives by gas chromatography/electron impact and chemical ionization mass spectrometry". []
Q2: Why is Bromoclenbuterol considered a critical impurity in Clenbuterol production?
A2: Bromoclenbuterol is identified as a critical impurity during the manufacturing of Clenbuterol. [] While the exact reason for this classification isn't elaborated upon in the provided research, it suggests that even small amounts of Bromoclenbuterol could potentially impact the safety and efficacy of the final Clenbuterol product. This highlights the importance of strict quality control measures throughout the production process.
Q3: What analytical techniques are used to determine the presence of Bromoclenbuterol in food products?
A3: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for detecting Bromoclenbuterol in food samples, specifically pork and pork liver. [] This technique can quantify Bromoclenbuterol at trace levels, ensuring food safety and regulatory compliance. For a deeper understanding of this method and its application, refer to the research article titled "Determination of 22 β-agonists in pork and pork liver by high performance liquid chromatography-tandem mass spectrometry." []
Q4: Can you explain the application of Molecularly Imprinted Solid-Phase Extraction (MISPE) in Bromoclenbuterol analysis?
A4: MISPE, a highly selective extraction technique, effectively isolates and concentrates Bromoclenbuterol from complex sample matrices. [] This method utilizes a molecularly imprinted polymer (MIP) specifically designed to bind with Bromoclenbuterol or its structural analogs. The research paper "Determination of clenbuterol in bovine liver by combining matrix solid-phase dispersion and molecular imprinted solid-phase extraction followed by liquid chromatography/electrospray ion trap multiple-stage mass spectrometry" details the use of MISPE with bromoclenbuterol as a template for clenbuterol analysis, demonstrating its efficiency and selectivity. [] This approach significantly enhances the sensitivity and accuracy of analytical methods used for detecting Bromoclenbuterol in various samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




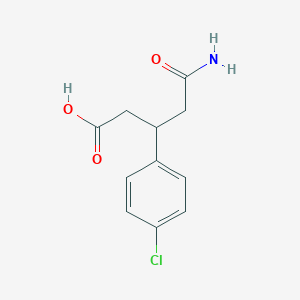

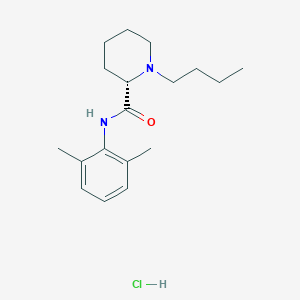
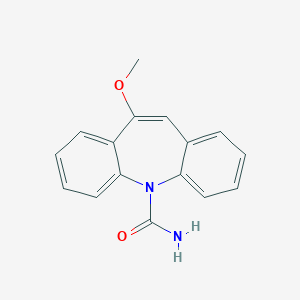

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

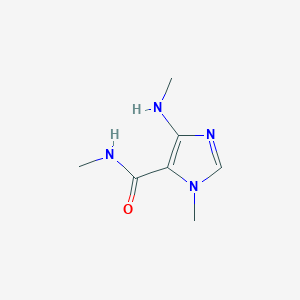
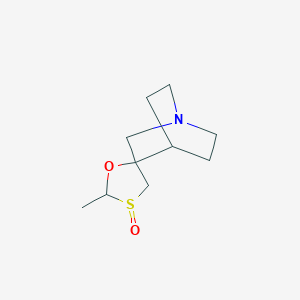

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
